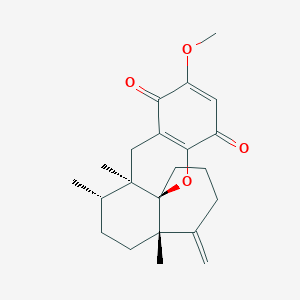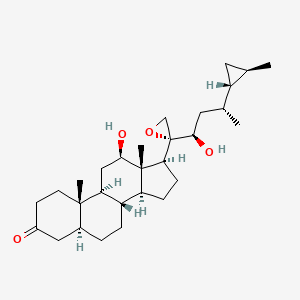
Broussonol E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Papyriflavonol A is a pentahydroxyflavone that is flavone substituted with hydroxy groups at positions 3, 5, 7, 3' and 4' and prenyl groups at positions 6 and 5'. Isolated from Broussonetia papyrifera, it exhibits inhibitory activity against phospholipase A2 and tyrosinase. It has a role as a metabolite, an EC 3.1.1.4 (phospholipase A2) inhibitor and an EC 1.14.18.1 (tyrosinase) inhibitor. It is a member of flavonols, a pentahydroxyflavone and a 3'-hydroxyflavonoid.
Scientific Research Applications
Phytochemistry and Pharmacology Overview The genus Broussonetia, which includes Broussonol E, is known for its extensive application in traditional Chinese medicine, encompassing various species like Broussonetia papyrifera (BP), Broussonetia kazinoki (BK), and Broussonetia luzonica (BL). The compounds isolated from these species include flavonoids, polyphenols, phenylpropanoids, alkaloids, terpenoids, steroids, among others. Broussonol E, as a part of this genus, is implicated in a range of pharmacological effects due to its active compounds and extracts. These effects include antitumor, antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antibacterial, and antiviral properties. The applications of Broussonetia in skin wrinkle treatment are also noteworthy. This comprehensive review emphasizes the need for further research to deepen the understanding of the phytochemistry, pharmacology, and broader applications of Broussonetia, including Broussonol E, paving the path for future explorations in this field (Chen et al., 2022).
Pharmacological Properties of Thymus broussonetii Thymus broussonetii Boiss (T. broussonetii), although not directly Broussonol E, is another significant plant used extensively in traditional medicine for treating a variety of diseases, including diarrhea, fever, cough, skin diseases, rheumatism, respiratory ailments, influenza, and digestion problems. Research has outlined the presence of various classes of secondary metabolites such as terpenoids, alkaloids, flavonoids, tannins, coumarins, quinones, carotenoids, and steroids in T. broussonetii. These compounds are responsible for numerous pharmacological activities, notably antibacterial, antifungal, antioxidant, anticancer, anti-inflammatory, insecticidal, antipyretic, antinociceptive, and immunological effects. The study underscores the potential of these compounds, including the need for further toxicological investigations to validate their efficacy and safety. It points to the necessity of additional pharmacokinetic and pharmacodynamic studies to establish their bioavailability (Naceiri Mrabti et al., 2021).
properties
Product Name |
Broussonol E |
|---|---|
Molecular Formula |
C25H26O7 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-7-14-9-15(10-18(27)21(14)28)25-24(31)23(30)20-19(32-25)11-17(26)16(22(20)29)8-6-13(3)4/h5-6,9-11,26-29,31H,7-8H2,1-4H3 |
InChI Key |
NQBROFAEMRVICP-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)O)C |
synonyms |
papyriflavonol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide](/img/structure/B1247267.png)
![Methyl 1-[3-[[2,6-dimethyl-5-(methylcarbamoyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]amino]propyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B1247268.png)

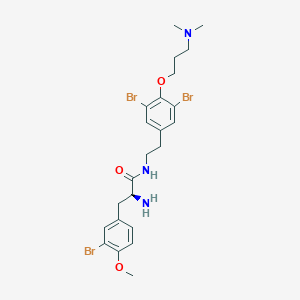
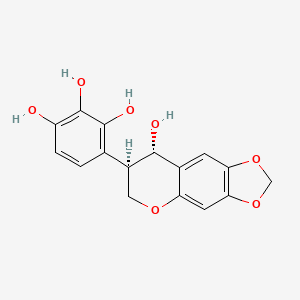

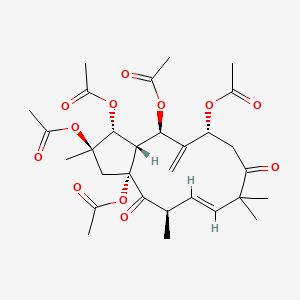


![4,6,12-Trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10(17),11,13-heptaen-9-one](/img/structure/B1247285.png)
![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-12H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1247288.png)

